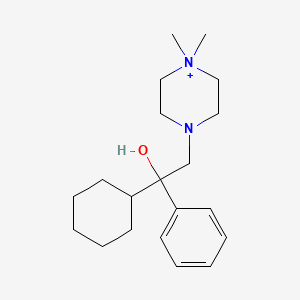
Hexocyclium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: 六环铵的合成涉及 4-(2-环己基-2-羟基-2-苯乙基)-1,1-二甲基哌嗪-1-鎓与甲基硫酸盐的反应 . 反应条件通常包括控制温度和 pH 值以确保化合物的稳定性。
工业生产方法: 工业生产六环铵甲基硫酸盐涉及在大规模合成中采用严格的质量控制措施,以确保最终产品的纯度和功效。该工艺包括使用高纯度试剂和先进的纯化技术以去除任何杂质。
化学反应分析
反应类型: 六环铵会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化以形成不同的氧化产物。
还原: 六环铵可以被还原为其相应的醇或胺衍生物。
取代: 该化合物可以进行取代反应,特别是在哌嗪环上。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 条件通常涉及在受控温度和 pH 值下使用亲核试剂或亲电试剂。
主要形成的产物: 这些反应形成的主要产物包括六环铵的各种衍生物,例如其醇、胺和取代的哌嗪衍生物。
科学研究应用
Historical Context and Pharmacological Profile
Hexocyclium was primarily used in the treatment of gastrointestinal disorders, particularly gastric ulcers and diarrhea. Its mechanism involves antagonism of muscarinic acetylcholine receptors, which leads to reduced gastric acid secretion and gastrointestinal motility. This compound was once marketed under the trade name Tral but has since been largely replaced by more modern medications due to side effects associated with anticholinergic agents.
Research Applications
This compound's unique properties have made it a valuable tool in various research domains:
-
Neuromuscular Transmission Studies
- This compound has been utilized to investigate neuromuscular transmission by blocking acetylcholine's action at the neuromuscular junction, allowing researchers to study muscle contraction mechanisms and the role of acetylcholine in these processes .
- Gastrointestinal Motility Research
- Pharmacodynamics Investigations
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Study on Smooth Muscle Selectivity : A study indicated that this compound derivatives exhibited a five-fold selectivity for ileal over cardiac muscarinic receptors, emphasizing its potential for targeted gastrointestinal applications .
- Binding Properties : Research comparing this compound with its derivatives revealed significant differences in binding affinities to muscarinic receptors, suggesting potential for developing more selective therapeutic agents .
作用机制
六环铵通过与毒蕈碱乙酰胆碱受体(特别是壁细胞上的 M3 受体)结合并抑制其发挥作用 . 这种抑制阻止了这些受体的激活,从而导致胃酸分泌和胃肠道运动减少 . 该化合物还与其他毒蕈碱受体类型结合,产生典型的抗胆碱能副作用 .
类似化合物:
阿托品: 另一种毒蕈碱乙酰胆碱受体拮抗剂,用于治疗各种胃肠道疾病。
东莨菪碱: 以其抗胆碱能特性而闻名,用于治疗晕动症和术后恶心。
颠茄碱: 由于其抗胆碱能作用,用于治疗各种胃肠道疾病。
比较: 六环铵在长时间减少胃酸度和其对毒蕈碱受体的特异性结合亲和力方面是独特的 . 与阿托品和东莨菪碱不同,六环铵对胃肠道运动和酸分泌具有更针对性的作用,使其特别有效地治疗消化性溃疡和肠易激综合征 .
相似化合物的比较
Atropine: Another muscarinic acetylcholine receptor antagonist used in the treatment of various gastrointestinal disorders.
Scopolamine: Known for its antimuscarinic properties and used to treat motion sickness and postoperative nausea.
Hyoscyamine: Used to treat a variety of gastrointestinal disorders due to its antimuscarinic effects.
Comparison: Hexocyclium is unique in its prolonged reduction of gastric acidity and its specific binding affinity for muscarinic receptors . Unlike atropine and scopolamine, this compound has a more targeted effect on gastrointestinal motility and acid secretion, making it particularly effective for treating peptic ulcers and irritable bowel syndrome .
生物活性
Hexocyclium, a synthetic compound classified as a muscarinic acetylcholine receptor antagonist, has been historically utilized in the treatment of gastric ulcers and diarrhea. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C21H36N2O5S
- Molecular Weight : Approximately 428.59 g/mol
- CAS Number : 115-63-9
- IUPAC Name : 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium methyl sulfate
This compound primarily functions by antagonizing muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype found on parietal cells in the stomach. This antagonism leads to:
- Decreased Gastric Acid Secretion : By inhibiting M3 receptor activation, this compound reduces gastric acid output, which is beneficial in treating conditions like peptic ulcers.
- Reduced Gastrointestinal Motility : The inhibition of smooth muscle contraction in the gastrointestinal tract results in decreased motility, which can alleviate symptoms of diarrhea .
Pharmacological Effects
The pharmacological profile of this compound includes both therapeutic effects and potential side effects:
-
Therapeutic Effects :
- Reduction in gastric acid secretion
- Alleviation of gastrointestinal motility disorders
- Side Effects :
Case Studies and Clinical Trials
- Gastrointestinal Studies : A study conducted by Alp et al. (1969) demonstrated that sustained-release formulations of this compound effectively reduced gastric acid secretion compared to baseline measurements. This study highlighted the compound's utility in managing gastric acid-related disorders .
- Antisialogogue Properties : Research published in the Association of Anaesthetists indicated that this compound exhibited antisialogogue properties, leading to reduced saliva production and potential implications for surgical procedures where dry mouth is beneficial .
- Comparison with Other Antimuscarinics : this compound has been compared with other antimuscarinic agents, revealing that while it shares similar mechanisms with drugs like atropine, it may have a distinct side effect profile due to its receptor specificity .
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Mechanism | Muscarinic acetylcholine receptor antagonist |
| Primary Receptor Target | M3 (gastric parietal cells) |
| Secondary Receptor Targets | M1, M2, M4 |
| Key Therapeutic Uses | Gastric ulcers, diarrhea |
| Common Side Effects | Dry mouth, blurred vision, constipation |
属性
Key on ui mechanism of action |
Hexocyclium binds to and inhibits muscarinic acetylcholine receptors. This decreases gastric acid secretion by preventing the activation of M3 receptors on pareital cells and subsequent stimulation of gastric acid secretion. The antagonism of M3 receptors in the intestine inhibits smooth muscle contraction resulting in a decrease in motility. The binding of hexocyclium to other muscarinic receptor types produces typical anti-muscarinic side effects. |
|---|---|
CAS 编号 |
6004-98-4 |
分子式 |
C20H33N2O+ |
分子量 |
317.5 g/mol |
IUPAC 名称 |
1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C20H33N2O/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3/q+1 |
InChI 键 |
ZRYHPQCHHOKSMD-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |
规范 SMILES |
C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |
熔点 |
203-204 |
Key on ui other cas no. |
6004-98-4 |
相关CAS编号 |
115-63-9 (methyl sulfate salt) |
同义词 |
hexociclium hexocyclium hexocyclium methylsulfate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















